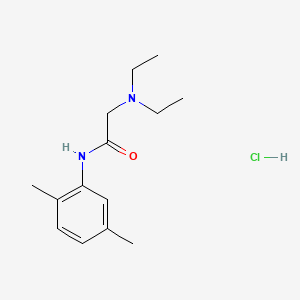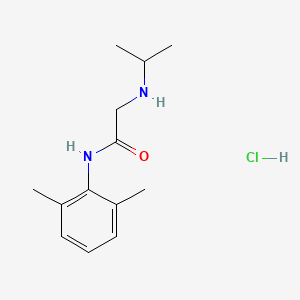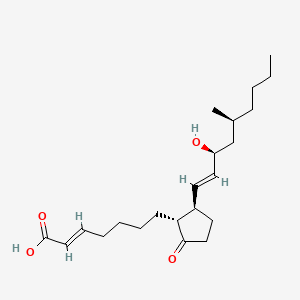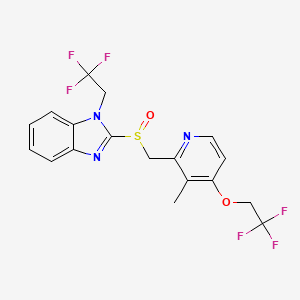
Lansoprazole N-trifuoroethyl impurity
Vue d'ensemble
Description
Lansoprazole N-Trifuoroethyl Impurity is an impurity of Lansoprazole . It has a molecular formula of C18H15F6N3O2S and a molecular weight of 451.39 . The compound appears as an off-white solid .
Synthesis Analysis
The synthesis of Lansoprazole involves several stages . An impurity, meta-nitro, occurs at the second stage and can be isolated using a conventional method .Molecular Structure Analysis
The molecular structure of Lansoprazole N-Trifuoroethyl Impurity is complex. It includes a benzimidazole ring, a pyridine ring, and a trifluoroethoxy group . The compound’s InChI Key is NMIFKRVSKUGJRR-UHFFFAOYSA-N .Chemical Reactions Analysis
Lansoprazole and its impurities were monitored at 285 nm . Lansoprazole was found to degrade significantly under acid and oxidative stress conditions .Physical And Chemical Properties Analysis
Lansoprazole N-Trifuoroethyl Impurity is an off-white solid . It has a molecular weight of 451.39 and a molecular formula of C18H15F6N3O2S .Applications De Recherche Scientifique
Detection and Characterization of Lansoprazole Impurities
Detection and Isolation : Impurities in lansoprazole, such as des-(trifluoroethoxy) lansoprazole, have been detected and characterized using techniques like HPLC, FTIR, MS, and NMR. This impurity is indicative of the principal synthetic route of lansoprazole and has been isolated under stress conditions like hydrolysis, oxidation, photolysis, and thermal degradation (Srinivas et al., 2010).
Novel Impurity Formation : Research has identified novel impurities formed in lansoprazole under thermal stress conditions. These impurities are structurally elucidated using techniques such as NMR and HRMS, contributing to understanding the stability and degradation pathways of lansoprazole (Battu & Pottabathini, 2014).
Hydrolytic Degradation Study : Studies have also explored the hydrolytic degradation of lansoprazole, identifying new impurities with higher molecular weights than lansoprazole itself. These impurities are isolated and characterized, providing insights into the stability and degradation under acidic and basic conditions (Battu & Pottabathini, 2015).
Method Development for Estimation of Impurities : Research has developed methods using Ultra High Pressure Liquid Chromatography (UHPLC) for the separation and quantification of related substances present with lansoprazole. This helps in understanding the purity and quality of lansoprazole in pharmaceutical preparations (Krishnamohan et al., 2012).
Understanding Impurity Formation and Stability
Stability Studies : Impurity analysis and stability studies are crucial for ensuring the quality and efficacy of lansoprazole preparations. Techniques like HPLC and LC-MS are used for these analyses, helping in the comparison of impurities in different formulations and conditions (Mingjie et al., 2013).
Synthesis of Impurities : There's research on the synthesis and characterization of various impurities observed during the bulk synthesis of lansoprazole. Understanding these impurities is vital for improving quality control in pharmaceutical manufacturing (Reddy et al., 2008).
Chiral Discrimination : The study of lansoprazole enantiomers using chiral N,N'-dioxide–Sc(III) complex demonstrates the enantioselective discrimination of lansoprazole, offering insights into the chiral nature of lansoprazole and its impurities (Li et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1-(2,2,2-trifluoroethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6N3O2S/c1-11-13(25-7-6-15(11)29-10-18(22,23)24)8-30(28)16-26-12-4-2-3-5-14(12)27(16)9-17(19,20)21/h2-7H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIFKRVSKUGJRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2CC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lansoprazole N-trifuoroethyl impurity | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



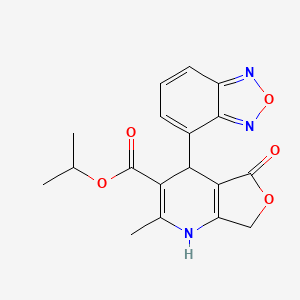
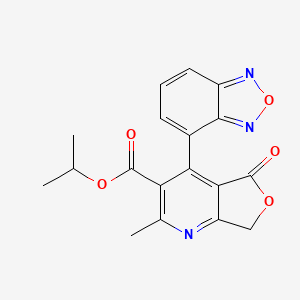
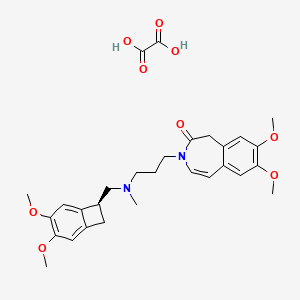

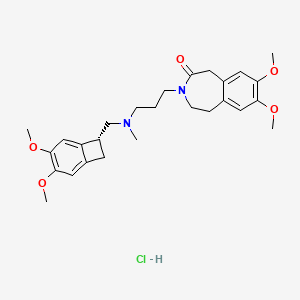
![(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanamine](/img/structure/B601735.png)
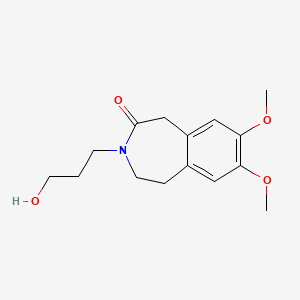
![2-[2-[4-(2-Azidotetrahydro-3-Methyl-5-oxo-2-furanyl)phenyl]hydrazinylidene]propanedinitrile](/img/structure/B601738.png)
